molecular formula C7H14O4S B1485699 3-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}propane-1,2-diol CAS No. 2166354-93-2

3-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}propane-1,2-diol

Cat. No.: B1485699
CAS No.: 2166354-93-2
M. Wt: 194.25 g/mol
InChI Key: PVJQNFRVWLBTOM-JXBXZBNISA-N
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Description

3-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}propane-1,2-diol is a complex organic compound characterized by the presence of a hydroxyoxolan ring and a sulfanyl group attached to a propane-1,2-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}propane-1,2-diol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable oxirane precursor reacts with a thiol compound under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydroxy groups can be reduced to form corresponding ethers or alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the hydroxy groups can produce ethers or alcohols.

Scientific Research Applications

3-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}propane-1,2-diol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}propane-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyoxolan ring and sulfanyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}propane-1,2-diol: shares similarities with other compounds containing hydroxyoxolan rings and sulfanyl groups, such as thioglycolic acid derivatives and oxirane-based compounds.

Uniqueness

  • The unique combination of a hydroxyoxolan ring and a sulfanyl group in this compound distinguishes it from other similar compounds. This structural feature can impart specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4S/c8-1-5(9)4-12-7-3-11-2-6(7)10/h5-10H,1-4H2/t5?,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJQNFRVWLBTOM-JXBXZBNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)SCC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)SCC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}propane-1,2-diol
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3-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}propane-1,2-diol
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3-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}propane-1,2-diol
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3-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}propane-1,2-diol
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3-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}propane-1,2-diol
Reactant of Route 6
3-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}propane-1,2-diol

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